![molecular formula C18H20N2O3S B4631596 N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4631596.png)
N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
Synthesis methods for benzenesulfonamide derivatives often involve the condensation of sulfonyl chlorides with amines or the reaction of sulfonamides with various electrophiles or nucleophiles. These reactions can yield a wide array of benzenesulfonamide compounds with diverse functional groups, indicating a flexible synthetic pathway that can be tailored for specific structural features (Elangovan et al., 2021).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray crystallography, revealing details such as bond lengths, angles, and molecular conformations. These structures can exhibit hydrogen bonding and π-π interactions, contributing to their stability and potential for forming supramolecular assemblies (Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamide compounds participate in various chemical reactions, including substitution reactions, due to the presence of reactive functional groups. These reactions can significantly alter their chemical properties, enabling the synthesis of compounds with targeted biological activities (Rublova et al., 2017).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry can affect these properties, which are crucial for their application in various fields (Balu & Gopalan, 2013).
Scientific Research Applications
Oxidative Cross-Coupling Reactions
In the realm of organic chemistry, this compound is involved in oxidative cross-coupling reactions. Miura et al. (1998) demonstrated that N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters via C−H bond cleavage at the 2‘-position in the presence of a catalyst system, leading to the production of phenanthridine derivatives in high yields. This method highlights the compound's role in facilitating complex chemical transformations, which could be valuable for synthesizing pharmacologically active molecules (Miura et al., 1998).
Potential Therapeutic Applications
The therapeutic potential of derivatives of N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide spans various domains:
Anti-Inflammatory and Analgesic Activities : Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting potential for therapeutic development (Küçükgüzel et al., 2013).
Phospholipase A2 Inhibition : Oinuma et al. (1991) prepared a series of substituted benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2. These compounds, notably the N-(phenylalkyl)piperidine derivatives, showed significant efficacy in reducing the size of myocardial infarction in rats, indicating their potential as cardiovascular therapeutics (Oinuma et al., 1991).
Carbonic Anhydrase Inhibition : Gul et al. (2016) synthesized new sulfonamide derivatives and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives exhibited strong inhibition of human cytosolic isoforms, highlighting their potential in developing anti-tumor agents (Gul et al., 2016).
Structural and Bioactivity Studies
Research by Vigorito et al. (2022) focused on the structural characterization of benzenesulfonamides, including N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, using rotational spectroscopy. This study provided insights into the conformations of these molecules and their potential bioactive forms, which could inform drug design and development processes (Vigorito et al., 2022).
properties
IUPAC Name |
N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-9-16(10-8-14)19-24(22,23)17-6-4-5-15(13-17)18(21)20-11-2-3-12-20/h4-10,13,19H,2-3,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZWPJGUBYYLDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.